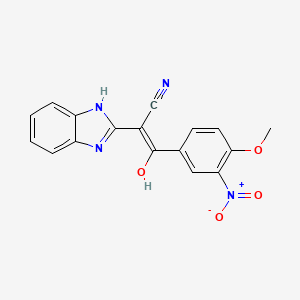![molecular formula C15H14FNO5S B5987710 2-(4-{[(5-FLUORO-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID](/img/structure/B5987710.png)
2-(4-{[(5-FLUORO-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The unique structural features of this compound make it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of 5-fluoro-2-methoxyphenyl to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Sulfonylation: The amine group is then sulfonylated using a sulfonyl chloride to introduce the sulfonyl group.
Coupling: The sulfonylated amine is then coupled with 4-bromoacetophenone under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
Oxidation: Formation of 2-(4-{[(5-Hydroxy-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid.
Reduction: Formation of 2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfanyl]amino}phenyl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain enzymes or receptors. The methoxy group can modulate the compound’s lipophilicity and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Fluoro-2-methoxyphenyl)acetic acid: Lacks the sulfonyl group, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)acetic acid: Lacks both the fluorine and sulfonyl groups, leading to reduced potency and selectivity.
2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfanyl]amino}phenyl)acetic acid: Contains a sulfide group instead of a sulfonyl group, affecting its reactivity and stability.
Uniqueness
The presence of the sulfonyl group in 2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. The combination of the fluorine atom, methoxy group, and sulfonyl group enhances its potential as a versatile compound for various applications.
Propiedades
IUPAC Name |
2-[4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-22-13-7-4-11(16)9-14(13)23(20,21)17-12-5-2-10(3-6-12)8-15(18)19/h2-7,9,17H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRXRYXGZNYBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Hydroxynaphthalene-2-carbonyl)amino]-3-(4-nitrophenyl)urea](/img/structure/B5987651.png)
![N'-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-{[(4-HYDROXY-3,5-DIMETHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B5987652.png)

![N-(2-pyridin-2-ylethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5987667.png)
![8-(4-propoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5987671.png)
![N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5987676.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5987696.png)
![1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B5987703.png)
![(3,4-dimethoxyphenyl){1-[3-(methylthio)benzyl]-3-piperidinyl}methanone](/img/structure/B5987716.png)
![5-(3-fluorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5987722.png)
![N-[[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5987727.png)
![4-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole](/img/structure/B5987732.png)
